![molecular formula C20H32N2O3S B2975750 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 953209-48-8](/img/structure/B2975750.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been explored in recent studies . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Safety and Hazards
While specific safety data for “N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .
Future Directions
The compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” and its derivatives present interesting opportunities for future research, given their diverse applications in medicinal chemistry and drug discovery. Further exploration of their synthesis, properties, and potential applications could lead to significant breakthroughs .
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-15-12-19(25-3)20(13-16(15)2)26(23,24)21-14-17-8-10-22(11-9-17)18-6-4-5-7-18/h12-13,17-18,21H,4-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBHTXJFMKBATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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